molecular formula C8H14Br2 B12088776 1,1-Dibromo-2-pentylcyclopropane CAS No. 6519-43-3

1,1-Dibromo-2-pentylcyclopropane

Cat. No.: B12088776
CAS No.: 6519-43-3
M. Wt: 270.00 g/mol
InChI Key: UQONUUXVHJXAIW-UHFFFAOYSA-N
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Description

Contextualization of Gem-Dibromocyclopropanes in Contemporary Organic Synthesis

Gem-dihalocyclopropanes, particularly gem-dibromocyclopropanes, are highly valuable intermediates in modern organic synthesis. researchgate.net Their utility stems from the inherent strain of the three-membered ring and the presence of two reactive bromine atoms. These features allow for a diverse range of chemical transformations, including ring-opening reactions, rearrangements, and functional group interconversions. uq.edu.auacs.org The synthesis of these compounds can often be achieved through efficient procedures such as phase-transfer catalysis, making them readily accessible for synthetic applications. researchgate.net

Structural Significance of Cyclopropane (B1198618) Scaffolds in Chemical Research

The cyclopropane motif is a key structural element found in a wide array of bioactive natural products and pharmaceutical agents. rsc.orgresearchgate.net Its unique combination of high ring strain and distinct electronic properties often imparts favorable biological and physicochemical characteristics to molecules. researchgate.net In medicinal chemistry, the incorporation of a cyclopropane ring can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. researchgate.netbohrium.com The three-dimensional nature of the cyclopropane scaffold also provides a level of structural rigidity and novelty that is highly sought after in drug design. bohrium.com

Overview of Research Trajectories for Halogenated Cyclopropanes

Research into halogenated cyclopropanes is an active and evolving area. Current investigations are focused on developing new synthetic methodologies for their preparation and exploring their reactivity in novel chemical transformations. beilstein-journals.org A significant area of interest is the use of halogenated donor-acceptor cyclopropanes as surrogates for cyclopropenes in cycloaddition reactions. researchgate.netnih.gov These reactions provide access to a variety of unsaturated five-membered ring systems. Furthermore, the unique electronic properties of the cyclopropane ring, often described as having partial double-bond character, continue to be a subject of study, particularly in the context of halogenation and other related reactions. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6519-43-3

Molecular Formula

C8H14Br2

Molecular Weight

270.00 g/mol

IUPAC Name

1,1-dibromo-2-pentylcyclopropane

InChI

InChI=1S/C8H14Br2/c1-2-3-4-5-7-6-8(7,9)10/h7H,2-6H2,1H3

InChI Key

UQONUUXVHJXAIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC1(Br)Br

Origin of Product

United States

Advanced Synthetic Strategies for 1,1 Dibromo 2 Pentylcyclopropane

Foundational Dibromocarbene Addition Methodologies for Cyclopropane (B1198618) Construction

The primary approach to constructing the 1,1-dibromocyclopropane (B14071962) moiety involves the addition of dibromocarbene (:CBr2) to an alkene. syrris.commdpi.comsintef.nohardmantrust.org.uk In the case of 1,1-dibromo-2-pentylcyclopropane, the precursor alkene is hept-1-ene. The efficiency and selectivity of this transformation are highly dependent on the method used to generate the reactive carbene species and the conditions of the reaction.

Generation of Dibromocarbene from Bromoform (B151600) Precursors and Analogues

Dibromocarbene is typically generated in situ from bromoform (CHBr3) in the presence of a strong base. syrris.commdpi.com The base abstracts a proton from bromoform to form the tribromomethyl anion (CBr3-), which then undergoes alpha-elimination to lose a bromide ion and form dibromocarbene. youtube.com

Reaction Scheme: CHBr₃ + Base → CBr₃⁻ + Base-H⁺ CBr₃⁻ → :CBr₂ + Br⁻

This highly reactive electrophilic species is then trapped by an alkene, such as hept-1-ene, in a [1+2] cycloaddition reaction to yield the desired this compound. youtube.comyoutube.com The reaction is often carried out in a two-phase system, which necessitates the use of a phase transfer catalyst to facilitate the interaction between the aqueous base and the organic-soluble reactants. syrris.commdpi.com

Phase Transfer Catalysis in Stereocontrolled Dibromocyclopropanation

Phase transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases, such as an aqueous solution of sodium hydroxide (B78521) and an organic solution of the alkene and bromoform. mdpi.comphasetransfer.comacsgcipr.org Quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, are commonly employed as phase transfer catalysts. theaic.orgbeilstein-journals.orgbeilstein-journals.org

The mechanism involves the transfer of the hydroxide ion from the aqueous phase to the organic phase by the catalyst. In the organic phase, the hydroxide ion deprotonates the bromoform, leading to the formation of dibromocarbene. The catalyst then returns to the aqueous phase to repeat the cycle. acsgcipr.orgunimi.it PTC offers several advantages, including the use of inexpensive bases like sodium hydroxide, milder reaction conditions, and often improved yields and selectivities. phasetransfer.comtheaic.orgunimi.it The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclopropanation, although for a terminal alkene like hept-1-ene, the primary product is the racemic this compound.

Flow Chemistry Advancements for Efficient Dibromocyclopropane Synthesis

Flow chemistry has emerged as a valuable tool for the synthesis of dibromocyclopropanes, offering significant advantages over traditional batch methods. syrris.comsintef.no In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. For dibromocyclopropanation, a microreactor is often used where the two immiscible phases (aqueous base and organic solution) are introduced. syrris.commdpi.com This setup generates a large interfacial area between the phases, leading to enhanced mass transfer and significantly faster reaction rates compared to batch processes that rely on vigorous stirring. syrris.com

Studies have shown that using flow chemistry for the dibromocyclopropanation of various alkenes, including those structurally similar to hept-1-ene, results in good to excellent yields in shorter reaction times and under ambient conditions. syrris.comnih.gov This methodology not only improves efficiency but also enhances safety by minimizing the accumulation of reactive intermediates.

Precision Stereoselective Synthesis of Substituted Dibromocyclopropanes

While the synthesis of racemic this compound is relatively straightforward, achieving stereocontrol to produce specific enantiomers or diastereomers requires more advanced synthetic strategies. nih.govnih.govnih.govnih.gov These methods are crucial for applications where the biological activity or material properties are dependent on a specific stereoisomer.

Enantioselective and Diastereoselective Cyclopropanation Techniques

The development of asymmetric catalysts for cyclopropanation reactions has been a major focus in organic synthesis. For dibromocyclopropanation, chiral phase transfer catalysts have been developed to induce enantioselectivity. unimi.itphasetransfer.com These catalysts are typically based on cinchona alkaloids or other chiral scaffolds. The chiral catalyst forms an ion pair with the tribromomethyl anion, creating a chiral environment that directs the addition of the dibromocarbene to one face of the alkene over the other, resulting in an excess of one enantiomer of the product.

Diastereoselective cyclopropanation can be achieved when the alkene substrate already contains a chiral center. The existing stereocenter can direct the incoming carbene to a specific face of the double bond, leading to the preferential formation of one diastereomer. The level of diastereoselectivity depends on the nature of the substrate and the reaction conditions.

Methodologies for Stereocontrol at the C2-Position (Pentyl Group)

Achieving stereocontrol at the C2-position, where the pentyl group is attached, involves starting with an enantiomerically enriched or a specific diastereomer of a substituted alkene. For instance, if a chiral auxiliary is attached to the hept-1-ene precursor, it can direct the dibromocyclopropanation to occur with a specific facial selectivity, thereby controlling the absolute stereochemistry at the C2 position. After the cyclopropanation, the chiral auxiliary can be removed to yield the enantiomerically enriched this compound.

Another approach involves the use of chiral catalysts that can differentiate between the two prochiral faces of the double bond in hept-1-ene. acsgcipr.orgnih.govnih.govnih.gov While challenging, the development of highly effective catalysts for the enantioselective dibromocyclopropanation of simple terminal alkenes remains an active area of research.

Chemo- and Regioselective Considerations in Alkene Functionalization for this compound Precursors

The primary route to this compound involves the addition of dibromocarbene (:CBr₂) to the double bond of hept-1-ene. The generation of dibromocarbene is typically achieved in situ from bromoform (CHBr₃) and a strong base. A highly effective and widely used method for this transformation is the Makosza reaction, which employs a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous base and the organic substrate. nih.govresearchgate.net

Regioselectivity: In the context of synthesizing this compound from hept-1-ene, the question of regioselectivity is straightforward. Hept-1-ene possesses a single, terminal double bond. The highly reactive dibromocarbene will selectively add across this π-system, as there are no other competing alkene sites within the molecule. Therefore, the reaction is inherently regioselective, leading to the desired this compound. The electrophilic nature of the carbene attacks the electron-rich double bond, resulting in the formation of the three-membered ring exclusively at the C1-C2 position of the original alkene.

Chemoselectivity: Chemoselectivity becomes a more pertinent consideration when the precursor molecule contains other functional groups that could potentially react with the dibromocarbene or the basic conditions of the reaction. For the synthesis of this compound from the simple alkene hept-1-ene, the primary concern is the avoidance of side reactions. In the absence of other sensitive functional groups, the reaction is highly chemoselective for the cyclopropanation of the double bond.

However, if the pentyl chain of the precursor were to contain functionalities such as hydroxyl or allyl groups, the chemoselectivity would need to be carefully managed. For instance, allylic C-H bonds can sometimes undergo insertion reactions with carbenes, and acidic protons, such as those from hydroxyl groups, would be readily deprotonated by the strong base, potentially leading to undesired side reactions or consumption of the base. thieme-connect.de In the specific case of preparing this compound from hept-1-ene, these concerns are minimal, allowing for a highly chemoselective transformation.

The efficiency of the dibromocyclopropanation of terminal alkenes like hept-1-ene under phase-transfer catalysis is influenced by several factors, including the choice of catalyst, the concentration of the base, and the reaction temperature. The data presented in the following table, derived from studies on analogous terminal alkenes, illustrates the impact of the phase-transfer catalyst on the yield of the corresponding 1,1-dibromocyclopropane.

Alkene PrecursorPhase-Transfer CatalystBaseYield of 1,1-Dibromocyclopropane (%)Reference
StyreneBenzyltriethylammonium chloride (TEBA)50% aq. NaOH75 nih.gov
1-OcteneTetrabutylammonium bromide (TBAB)50% aq. NaOH68General literature procedure
Allyl Phenyl EtherCrCl₃(thf)₃/TMEDA-92 nih.gov
3-Methyl-2-buten-1-olBenzyltriethylammonium chloride (TEBA)40% aq. NaOH85 nih.gov

The data indicates that quaternary ammonium salts like benzyltriethylammonium chloride (TEBA) and tetrabutylammonium bromide (TBAB) are effective phase-transfer catalysts for the dibromocyclopropanation of terminal alkenes, leading to good to excellent yields. More specialized catalytic systems, such as those involving transition metals, can also provide high yields. nih.gov For the synthesis of this compound, the use of a standard phase-transfer catalyst such as TEBA or TBAB with bromoform and concentrated aqueous sodium hydroxide represents a robust and selective method.

Mechanistic Investigations of 1,1 Dibromo 2 Pentylcyclopropane Reactivity

Base-Promoted Ring-Opening Reaction Mechanisms of Gem-Dibromocyclopropanes

The reaction of gem-dibromocyclopropanes with bases initiates a cascade of events leading to ring-opened products. These transformations are far from simple, involving transient intermediates and competing pathways that dictate the final stereochemical outcome. uq.edu.auunimelb.edu.auacs.orgnih.gov

Alkoxide-Induced HBr Elimination and Transient Bromocyclopropene Intermediates

The base-promoted ring-opening of gem-dibromocyclopropanes is initiated by an alkoxide-induced elimination of hydrogen bromide (HBr). acs.orgnih.gov This step is crucial as it leads to the formation of a highly strained and transient bromocyclopropene intermediate. acs.orgnih.gov Computational studies, specifically using Density Functional Theory (DFT) at the M06-2X level, predict this initial HBr elimination as the first step in the reaction sequence. acs.orgnih.gov This process sets the stage for the subsequent cleavage of the cyclopropane (B1198618) ring.

Formation and Configurational Stability of Zwitterionic (Oxocarbenium Cation/Vinyl Carbanion) Intermediates

Following the formation of the bromocyclopropene, the ring opens to generate a configurationally stable zwitterionic intermediate. acs.orgnih.gov This intermediate is characterized by the presence of an oxocarbenium cation and a vinyl carbanion. acs.orgnih.gov The stability of this zwitterion is a key factor in the reaction mechanism, influencing the subsequent steps of nucleophilic addition and protonation that lead to the final bromoalkene product. acs.orgnih.gov Isotope-labeling studies have demonstrated that the proton in the final step can originate from two different sources: the alcohol co-solvent or the alcohol molecule generated during the initial deprotonation step. acs.orgnih.gov

Exploration of Kinetic versus Thermodynamic Control in Ring-Opening Product Distribution

The stereoselectivity of the base-induced ring-opening of gem-dibromocyclopropanes is a result of a kinetically controlled process. uq.edu.au This means that the product distribution is determined by the relative rates of the different reaction pathways, rather than the thermodynamic stability of the products. uq.edu.au For instance, in related systems, the formation of exclusively the E-bromoalkene product is observed, highlighting the kinetic control of the reaction. uq.edu.au While the rules of torquoselectivity might predict a preference for one isomer, subsequent reactions can lead to isomerization and thermodynamic control over the final product distribution in some cases. nih.gov

Thermal and Mechanically Induced Electrocyclic Ring-Opening Processes

Beyond base-promoted reactions, gem-dibromocyclopropanes can also undergo ring-opening through the input of thermal or mechanical energy. These electrocyclic reactions proceed through distinct mechanisms and lead to the formation of allylic intermediates. researchgate.netnsf.gov

Concerted Disrotatory Ring Opening at the C2-C3 Bond

Electrocyclic reactions are pericyclic reactions where a pi bond is converted into a sigma bond or vice versa. wikipedia.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the ring-opening will be conrotatory or disrotatory based on the number of pi electrons and whether the reaction is induced by heat or light. wikipedia.orgmasterorganicchemistry.comimperial.ac.uk For a thermal process involving a cyclopropyl (B3062369) system (a 2π electron system), a disrotatory ring-opening is the symmetry-allowed pathway. imperial.ac.ukstereoelectronics.orgmasterorganicchemistry.com This means that the substituents at the termini of the breaking sigma bond rotate in opposite directions. masterorganicchemistry.commasterorganicchemistry.com In the context of gem-dihalocyclopropanes, mechanical force, such as that applied through sonication or single-molecule force spectroscopy, can also induce a symmetry-allowed disrotatory ring-opening. nsf.govduke.edunih.gov

Characterization of Allylic Cation Intermediates in Thermal Rearrangements

The thermal electrocyclic ring-opening of gem-dibromocyclopropanes can proceed through the formation of allylic cation-like intermediates. nsf.gov The stability of these intermediates is influenced by the substituents on the cyclopropane ring. Electron-withdrawing groups, for example, can destabilize a transition state with allylic cation character, thereby increasing the activation energy for the ring-opening process. nsf.gov The involvement of such cationic intermediates is a key feature of these thermal rearrangements, and their formation has been supported by computational studies. stereoelectronics.org

Radical Pathways in the Chemical Transformations of Brominated Cyclopropanes

The reactivity of brominated cyclopropanes, such as 1,1-dibromo-2-pentylcyclopropane, is significantly influenced by the presence of the strained three-membered ring and the carbon-bromine bonds. While several reaction pathways exist, radical transformations offer a unique avenue for functionalization. The high p-character of the C-C bonds in the cyclopropane ring gives it olefin-like properties, making it susceptible to attack by radicals. nih.gov This section explores the mechanistic aspects of these radical pathways.

Generation and Reactivity of Bromine Radicals

The bromine radical (Br•) is a key intermediate in many transformations of brominated cyclopropanes. Its generation and subsequent reactions are central to understanding these radical pathways. The formation of a bromine radical is often the initiation step in a chain reaction mechanism.

Generation of Bromine Radicals

Bromine radicals can be generated through various methods, each suitable for different reaction conditions and substrates. The homolytic cleavage of a bromine-containing precursor is the fundamental principle behind these methods.

Thermally or Photochemically Induced Homolysis: The simplest method involves the homolytic cleavage of molecular bromine (Br₂) using heat or light to form two bromine radicals. Similarly, other reagents with weak bromine bonds, such as N-Bromosuccinimide (NBS), are frequently used as sources of bromine radicals, especially for allylic and benzylic brominations.

Radical Initiators: Chemical initiators like azobisisobutyronitrile (AIBN) can trigger the formation of bromine radicals from a suitable source in radical ring-opening and cyclization reactions of certain cyclopropane derivatives.

Trihaloborane-Oxygen System: A milder method for generating bromine radicals involves the reaction of boron tribromide (BBr₃) with oxygen. This system is effective for the hydrobromination of cyclopropanes, where the strong B-O bond that forms provides the thermodynamic driving force for the homolytic cleavage of the B-Br bond.

Visible-Light Photocatalysis: Modern synthetic methods employ visible-light-mediated photocatalysis to generate bromine radicals. This approach allows for reactions to occur under mild conditions and offers high selectivity. In these systems, a photocatalyst absorbs light and initiates an electron transfer process that ultimately leads to the formation of a bromine radical from a bromide anion (Br⁻).

Table 1: Selected Methods for Bromine Radical Generation

MethodPrecursor(s)ConditionsApplication Example
Homolysis Br₂, NBSHeat or UV LightFree-radical halogenation
Radical Initiator Diaryl diselenides, AIBNHeatRing-opening of cyclopropanes
Borane-Oxygen System BBr₃, O₂Ambient conditionsHydrobromination of cyclopropanes
Photocatalysis Bromide source (e.g., Br⁻)Visible Light, PhotocatalystC-H bond functionalization

Reactivity of Bromine Radicals

Once generated, the bromine radical is a highly reactive species, though its reactivity and selectivity differ notably from other halogen radicals like the chlorine radical.

The key reactions of bromine radicals in the context of brominated cyclopropanes include:

Hydrogen Abstraction: A bromine radical can abstract a hydrogen atom from a C-H bond to form hydrogen bromide (HBr) and a carbon-centered radical. This step is crucial in the propagation of many radical chain reactions. The selectivity of this abstraction is a key feature of bromine radicals. According to the Hammond postulate, the transition state for this endothermic process resembles the products (the carbon radical and HBr). Consequently, the stability of the resulting carbon radical plays a significant role, leading to high selectivity for abstracting hydrogens that form more stable radicals (e.g., tertiary > secondary > primary). The formation of an H-Br bond is significantly less exothermic than the formation of an H-Cl bond, which explains the higher selectivity of bromination compared to chlorination.

Addition to Unsaturated Systems: Bromine radicals can add to double or triple bonds, creating a new carbon-centered radical which can then participate in further reactions. The high p-character of the bonds in a cyclopropane ring allows it to behave similarly to an alkene, making it susceptible to attack by electrophilic radicals. nih.gov

Ring-Opening of Cyclopropanes: In the case of compounds like this compound, a bromine radical can initiate a ring-opening sequence. The attack of a radical on the strained cyclopropane ring can lead to the formation of a more stable, open-chain alkyl radical. For instance, bromine radical-mediated ring-opening of alkylidenecyclopropanes has been shown to produce homoallylic bromides.

Table 2: Comparison of Bond Dissociation Enthalpies (BDE) in Radical Halogenation

BondBDE (kcal/mol)Implication for Reactivity
H-Br 87The formation of H-Br is only slightly exothermic or endothermic, leading to a "late" transition state and high selectivity in hydrogen abstraction.
H-Cl 103The formation of H-Cl is highly exothermic, leading to an "early" transition state and lower selectivity.
Primary C-H ~98Requires more energy to break compared to secondary C-H.
Secondary C-H ~95More readily abstracted by the selective bromine radical than a primary C-H.

Advanced Spectroscopic Characterization of 1,1 Dibromo 2 Pentylcyclopropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysisdtic.mil

NMR spectroscopy stands as the most powerful tool for the comprehensive structural elucidation of 1,1-dibromo-2-pentylcyclopropane in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's framework and spatial arrangement can be assembled.

High-Resolution 1H and 13C NMR for Primary Structural Elucidationruc.dkdocbrown.info

The initial characterization of this compound begins with high-resolution 1H and 13C NMR spectroscopy. The 1H NMR spectrum provides information about the number of distinct proton environments, their chemical shifts, and their coupling patterns. For instance, the protons on the cyclopropane (B1198618) ring are expected to resonate at a characteristically high field (upfield) due to the ring current effect of the cyclopropane moiety. researchgate.netacs.org The pentyl group will exhibit a series of multiplets corresponding to the different methylene (B1212753) and methyl protons, with chemical shifts influenced by their proximity to the cyclopropane ring.

The 13C NMR spectrum complements the 1H data by revealing the number of unique carbon atoms. The carbon atom bearing the two bromine atoms (C1) will be significantly deshielded and appear at a low field. The other two cyclopropyl (B3062369) carbons and the five carbons of the pentyl chain will have distinct chemical shifts, which can be predicted and compared to established values for similar structures. The number of signals in both the 1H and 13C spectra can also provide initial insights into the molecule's symmetry. docbrown.info

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Cyclopropyl H (C2-H)0.5 - 1.5-
Cyclopropyl H (C3-H2)0.2 - 1.0-
Pentyl CH2 (alpha to ring)1.2 - 1.830 - 40
Pentyl CH2 (internal)1.0 - 1.520 - 35
Pentyl CH30.8 - 1.010 - 15
Cyclopropyl C1 (CBr2)-25 - 40
Cyclopropyl C2-15 - 25
Cyclopropyl C3-5 - 15
Note: These are estimated ranges and can vary based on solvent and other experimental conditions.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Assignmentresearchgate.netsdsu.eduyoutube.comprinceton.edu

While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for definitively establishing the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY would show correlations between the C2 proton of the cyclopropane ring and the adjacent methylene protons of the pentyl group, as well as between the protons within the pentyl chain. This confirms the attachment of the pentyl group to the cyclopropane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond 1H-13C correlations). columbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the 13C spectrum, providing a clear map of the C-H framework. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.comcolumbia.edu This is crucial for piecing together the entire carbon skeleton. For example, HMBC would show a correlation from the C2 proton of the cyclopropane to the C1 (CBr2) and C3 carbons of the ring, as well as to the alpha-carbon of the pentyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly important for determining the stereochemistry. For instance, NOESY/ROESY can help establish the relative orientation of the pentyl group with respect to the protons on the cyclopropane ring, aiding in the assignment of cis or trans isomers if applicable.

Interpretation of Coupling Constants for Determining Ring and Substituent Stereochemistrydtic.milyoutube.comnih.govresearchgate.net

The magnitude of the coupling constants (J-values) between protons provides valuable information about the dihedral angles between them, which is critical for determining the stereochemistry of the cyclopropane ring. In cyclopropanes, the cis and trans vicinal coupling constants (3J) are characteristically different. Generally, the cis coupling constant is larger than the trans coupling constant. youtube.com By analyzing the coupling patterns of the cyclopropyl protons, the relative stereochemistry of the substituents can be determined. The Karplus equation, which relates the coupling constant to the dihedral angle, provides a theoretical basis for these interpretations. columbia.eduyoutube.com

Investigation of Diastereotopic Effects in NMR Spectramasterorganicchemistry.comlibretexts.orgsrmist.edu.inmasterorganicchemistry.comyoutube.com

The presence of a chiral center at C2 in this compound leads to diastereotopicity. libretexts.org This means that the two protons on the C3 carbon of the cyclopropane ring are in different chemical environments and are therefore non-equivalent. masterorganicchemistry.comsrmist.edu.in As a result, they will have different chemical shifts and will appear as two separate signals in the 1H NMR spectrum, each likely as a doublet of doublets due to coupling with each other (geminal coupling) and with the C2 proton (vicinal coupling). Similarly, the two protons of the methylene group on the pentyl chain adjacent to the cyclopropane ring can also be diastereotopic. Recognizing and analyzing these diastereotopic effects is crucial for a complete and accurate interpretation of the NMR spectra. masterorganicchemistry.commasterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysisnih.govyoutube.comlibretexts.orgyoutube.comyoutube.comnih.gov

Mass spectrometry provides the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the 79Br and 81Br isotopes.

Common fragmentation pathways for alkyl halides include alpha-cleavage and the loss of a halogen radical. youtube.com In the case of this compound, initial fragmentation might involve the loss of a bromine radical to form a more stable carbocation. Subsequent fragmentation of the pentyl chain or the cyclopropane ring can also occur. For example, the loss of the pentyl group as a radical is a plausible pathway. libretexts.orgyoutube.com Analysis of the masses of the fragment ions helps to piece together the structure of the original molecule.

Table 2: Potential Fragmentation Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Structure Fragmentation Pathway
270/272/274[C8H14Br2]+Molecular Ion
191/193[C8H14Br]+Loss of a Bromine radical
199[C3H4Br2]+Loss of pentyl radical
71[C5H11]+Pentyl cation
Note: The m/z values will show isotopic patterns due to the presence of bromine.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationbluffton.edunih.govpurdue.edubohrium.com

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

C-H stretching: The C-H stretching vibrations of the cyclopropane ring typically appear at a higher frequency (around 3100-3000 cm-1) compared to the C-H stretching of the alkyl chain (3000-2850 cm-1).

Cyclopropane ring vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, although these can be complex and may appear in the fingerprint region (below 1500 cm-1). bluffton.edu

C-Br stretching: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the IR spectrum, typically between 650 and 500 cm-1.

Raman spectroscopy can be a valuable complementary technique, particularly for identifying the symmetric vibrations of the cyclopropane ring which may be weak or absent in the IR spectrum. bluffton.edubohrium.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm-1)
Cyclopropyl C-HStretching3100 - 3000
Alkyl C-HStretching3000 - 2850
CH2Scissoring~1465
CH3Bending~1375
Cyclopropane RingRing DeformationsFingerprint Region (<1300)
C-BrStretching650 - 500

X-ray Crystallography for Definitive Solid-State Structural Determination (where applicable to derivatives)nih.gov

At present, there are no publicly available X-ray crystallography studies for this compound or its direct derivatives. Extensive searches of chemical and crystallographic databases have not yielded any specific crystal structure data, including unit cell dimensions, space group, or atomic coordinates for this compound or compounds explicitly derived from it.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. researchgate.net For a molecule like this compound, a crystallographic analysis would definitively determine key structural parameters such as:

Bond Lengths: The precise distances between the carbon atoms of the cyclopropane ring, the carbon-bromine bonds, and the bonds within the pentyl group. The inherent strain of the cyclopropane ring often results in elongated C-C bonds compared to acyclic alkanes. nih.gov

Bond Angles: The internal angles of the cyclopropane ring, which are necessarily constrained to approximately 60°, and the angles involving the substituents. nih.gov

Conformation: The spatial orientation of the pentyl group relative to the cyclopropane ring and the conformation of the pentyl chain itself in the solid state.

Intermolecular Interactions: How individual molecules of this compound pack together in a crystal lattice, including any potential halogen bonding or van der Waals interactions.

While crystallographic data exists for other substituted cyclopropane molecules, such as 1,1-dichloro-2-(4-methoxyphenyl)-2,3-diphenylcyclopropane cam.ac.uk, these structures are not direct derivatives and are too dissimilar to allow for meaningful extrapolation to this compound. The electronic and steric properties of the substituents dramatically influence the crystal packing and molecular geometry.

The process of obtaining such data would first involve the synthesis and subsequent crystallization of this compound or a suitable solid derivative. researchgate.net Growing a single crystal of sufficient quality is often the most challenging step in a crystallographic analysis. researchgate.net Once a suitable crystal is obtained, it would be analyzed using a single-crystal X-ray diffractometer to collect the diffraction data necessary to solve and refine the structure.

Without experimental data, any depiction of the solid-state structure of this compound remains theoretical. Should X-ray crystallographic research on this compound or its derivatives be published, it would provide invaluable, definitive insights into its molecular architecture.

Computational Chemistry Approaches for 1,1 Dibromo 2 Pentylcyclopropane

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reactions of gem-dibromocyclopropanes. It provides a robust framework for understanding the intricate details of reaction pathways and the energy changes that occur throughout a chemical transformation.

DFT calculations are pivotal for identifying and characterizing the high-energy transition state structures that govern reaction rates. By modeling these fleeting molecular arrangements, scientists can calculate the activation energy, which is the minimum energy required to initiate a chemical reaction.

For instance, in the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes, DFT computations have been used to explore the transition states. uq.edu.au Similarly, studies on the mechanochemical ring-opening of gem-dihalocyclopropanes use computational models to understand transition-state geometry under applied force. duke.edu The determination of activation energies is also a key aspect of understanding mechanochemical reactions, providing a crucial step toward a comprehensive grasp of milling reaction mechanisms. rsc.org

DFT is instrumental in mapping the potential energy surface of a reaction, which allows for the identification of stable intermediates and the most likely reaction pathways.

Reaction with Organolithium Reagents: The reaction of gem-dibromocyclopropanes with alkyllithium reagents is a classic example. Computational studies suggest the reaction proceeds through a lithium-halogen exchange to form a 1-lithio-1-halocyclopropane derivative. stackexchange.com This intermediate can then undergo elimination.

Carbene Intermediates: An α-elimination from the lithiated intermediate can lead to a highly reactive carbene. stackexchange.comstackexchange.com The subsequent rearrangement of this carbene intermediate often results in the formation of allenes. stackexchange.com

Zwitterionic/Carbene Intermediates: In other ring-opening reactions, such as those promoted by a base like methoxide, DFT calculations have identified a plausible mechanism involving initial deprotonation, elimination of a bromide ion to form a bromocyclopropene, and subsequent ring-opening to a zwitterion/carbene intermediate. uq.edu.au

A summary of computationally identified intermediates in related systems is presented below.

Precursor SystemReagent/ConditionIdentified IntermediatesComputational Method
Glycal-derived gem-dibromocyclopropaneMethoxide (Base)Bromocyclopropene, Zwitterion/CarbeneDFT
General gem-dibromocyclopropaneAlkyllithium1-lithio-1-halocyclopropane, CarbeneInferred from reaction products, supported by computational studies
gem-Dichlorocyclopropane diestersMechanical Force (Sonication)Diradicaloid (in related systems)DFT, SMFS

Conformational Analysis and Thermodynamic Stability Studies

The three-dimensional shape of a molecule and the relative stability of its different spatial arrangements (conformers) are critical to its reactivity. Computational methods can predict these features for 1,1-dibromo-2-pentylcyclopropane.

The cyclopropane (B1198618) ring itself is highly strained due to its 60° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.commaricopa.edu The pentyl substituent introduces additional conformational flexibility. The various rotations around the carbon-carbon single bonds of the pentyl group lead to numerous possible conformers.

Computational analysis, similar to that performed on substituted cyclopentanes and cyclohexanes, can determine the relative energies of these conformers. dalalinstitute.comlibretexts.org For this compound, the most stable conformer would likely arrange the bulky pentyl group to minimize steric interactions with the bromine atoms and the cyclopropane ring hydrogens. For example, in substituted cyclopentanes, isomers where large substituents are trans and anti to one another are often more stable than those that are gauche. libretexts.org A similar principle would apply here, favoring conformations where the pentyl chain extends away from the ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry, particularly DFT, has become a powerful tool for predicting spectroscopic data, which is essential for structure verification. uni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR shielding tensors, which can be converted into the chemical shifts observed in experiments. nih.gov

This process typically involves:

Optimizing the geometry of the molecule using a selected DFT functional and basis set. comporgchem.com

Performing a GIAO-DFT calculation on the optimized structure to compute isotropic shielding values. youtube.com

Correlating these calculated values with experimental data from a set of known compounds to generate scaling factors (a slope and intercept). youtube.com

Applying these scaling factors to the calculated shieldings for the target molecule to predict its NMR spectrum. youtube.com

This approach has been successfully used to distinguish between diastereomers and to identify complex natural product structures. comporgchem.com While a specific prediction for this compound is not available, the established methodologies ensure that its ¹H and ¹³C NMR spectra could be reliably predicted to aid in its characterization. nih.govcomporgchem.com The accuracy of these predictions can be high enough to confirm or reject a proposed structure. youtube.com

Molecular Dynamics Simulations for Mechanochemical Transformations

Molecular Dynamics (MD) simulations allow chemists to observe the motion of atoms over time, providing a virtual window into the physical processes that drive chemical reactions. youtube.com This is particularly valuable for studying mechanochemistry, where external forces induce chemical change.

In the context of cyclopropanes, MD simulations have been used to study force-induced ring-opening reactions. elte.hu By computationally "pulling" on a molecule, researchers can simulate the effect of mechanical stress, such as that applied during sonication or single-molecule force spectroscopy (SMFS). duke.edu These simulations can reveal how applied force can lower activation barriers and alter reaction pathways. For example, advanced techniques like Car-Parrinello Molecular Dynamics have been used to compute force-transformed free energy landscapes, showing that forces around 2 nN can lead to the barrierless ring-opening of some cyclopropane derivatives. elte.hu

For this compound, MD simulations could model how mechanical forces applied through the pentyl chain would be transmitted to the strained cyclopropane ring, leading to the cleavage of C-C or C-Br bonds and initiating a transformation. These simulations are crucial for designing new mechanophores—functional groups that respond to mechanical stimuli in predictable ways. duke.edu

Transformations and Synthetic Utility of 1,1 Dibromo 2 Pentylcyclopropane

Ring-Opening Reactions for the Synthesis of Novel Alkene and Diene Scaffolds

The inherent strain of the cyclopropane (B1198618) ring in 1,1-Dibromo-2-pentylcyclopropane makes it susceptible to ring-opening reactions, providing a valuable pathway to various unsaturated systems. These reactions can be triggered by thermal, acidic, or metallic reagents, leading to the formation of alkenes and dienes, often with a high degree of stereocontrol.

The ring-opening of gem-dibromocyclopropanes can proceed through a carbene or carbenoid intermediate. scispace.comstackexchange.com In the presence of certain reagents, this can lead to the formation of allylic systems. The stereochemistry of the starting cyclopropane can influence the stereochemistry of the resulting allylic product. For instance, the reaction of 1,1-dibromocyclopropanes with alkyllithium reagents has been shown to produce allenes, which are structurally related to allylic systems. scispace.com The reaction is believed to proceed through a concerted elimination and ring-opening mechanism or via a cyclopropylidene intermediate. scispace.com

The formation of conjugated dienes from 1,1-dibromocyclopropanes represents a significant synthetic transformation. Lewis acid-mediated ring-opening reactions of suitably substituted cyclopropane derivatives can lead to the formation of E,E-1,3-dienes. figshare.com For example, the reaction of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with certain Lewis acids can afford cyclopentene (B43876) derivatives through a vinylcyclopropane (B126155)–cyclopentene rearrangement, while other conditions can favor the formation of dienes. figshare.com The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, often utilizes cyclic dienes as starting materials, highlighting the synthetic importance of diene formation. masterorganicchemistry.com

Nucleophilic Substitutions and Derivatizations

The two bromine atoms on the cyclopropane ring of this compound are susceptible to nucleophilic attack, allowing for a range of derivatizations. These reactions can be controlled to achieve either mono- or disubstitution, leading to a variety of functionalized cyclopropane derivatives.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that react readily with 1,1-dibromocyclopropanes. rsc.orgresearchgate.net The reaction of 1,1-dibromocyclopropanes with Grignard reagents, often promoted by titanium compounds, can lead to hydrodehalogenation, yielding monobromocyclopropanes or non-halogenated cyclopropanes depending on the stoichiometry of the Grignard reagent. rsc.orgresearchgate.net For example, using 1.0–1.3 molar equivalents of ethylmagnesium bromide in the presence of a titanium isopropoxide catalyst results in the formation of the corresponding monobromocyclopropane in high yield. rsc.orgresearchgate.net An excess of the Grignard reagent leads to the fully reduced, non-halogenated cyclopropane. rsc.orgresearchgate.net Lithium dialkylcuprates, also known as Gilman reagents, are another class of organometallic compounds that can participate in nucleophilic substitution reactions. youtube.comlibretexts.org

As mentioned, the reaction of 1,1-dibromocyclopropanes with Grignard reagents can be selectively controlled to produce either monobromocyclopropanes or non-halogenated cyclopropanes. rsc.orgresearchgate.net The formation of monobromocyclopropanes is typically achieved by using a limited amount of the Grignard reagent, while an excess leads to the complete reduction to the cyclopropane. rsc.orgresearchgate.net This selectivity provides a valuable tool for synthetic chemists to access either the partially or fully reduced cyclopropane derivatives as needed for further transformations.

ReagentStoichiometry (mol equiv.)CatalystProductYield (%)
Ethylmagnesium bromide1.0–1.32–10 mol% Titanium isopropoxideMonobromocyclopropane~95
Ethylmagnesium bromideExcess2–10 mol% Titanium isopropoxideNon-halogenated cyclopropane>90

Table 1: Selective Reduction of 1,1-Dibromocyclopropanes with Grignard Reagents. rsc.orgresearchgate.net

Cross-Coupling Reactions Utilizing Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi-res.commdpi.com Gem-dibromocyclopropanes, including this compound, can serve as electrophilic partners in these reactions, coupling with a variety of nucleophilic reagents. Palladium and nickel catalysts are commonly employed for these transformations. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed cross-coupling reactions of aryl halides with organoboron compounds (Suzuki-Miyaura coupling) or organostannanes (Stille coupling) are widely used synthetic methods. mdpi-res.commdpi.com Similarly, nickel-catalyzed couplings of alkyl halides with Grignard reagents (Kumada coupling) are highly effective for forming C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. researchgate.net The ability of this compound to participate in such reactions opens up avenues for the synthesis of complex molecules containing the cyclopropane moiety.

Regioselective Carbon-Carbon Bond Formation

The gem-dibromo functionality of this compound is key to its utility in forming new carbon-carbon bonds with high regioselectivity. A primary method involves the reaction with organolithium reagents, which selectively abstracts one of the bromine atoms to form a lithium carbenoid intermediate. This process, known as lithium-halogen exchange, is highly regioselective, occurring exclusively at the dibrominated carbon.

This rearrangement, also known as the Skattebøl rearrangement when using an organolithium base, is a reliable method for the synthesis of allenes, which are themselves valuable building blocks for further transformations. wikipedia.orgthieme-connect.de The regioselectivity is inherent to the structure, as the reaction proceeds through the defined cyclopropylidene intermediate.

Table 1: Regioselective C-C Bond Formation via Carbenoid Intermediates
ReactionReagentsIntermediateProduct TypeExample Product from this compound
Doering-LaFlamme Allene (B1206475) Synthesis / Skattebøl RearrangementAlkyllithium (e.g., MeLi, BuLi) or MgCyclopropylidene Lithium CarbenoidAlleneNona-1,2-diene

Retention and Inversion of Stereochemistry in Coupling Processes

When the cyclopropane ring is chiral, as is the case with this compound, the stereochemical outcome of its reactions is of paramount importance. The key step that determines the stereochemistry of subsequent products is the lithium-halogen exchange. It has been demonstrated that lithium-halogen exchange on cyclopropyl (B3062369) bromides is stereospecific and proceeds with retention of configuration. This means that the resulting cyclopropyllithium reagent maintains the original stereochemistry of the carbon-bromine bond axis.

This stereochemical retention is crucial in the context of the Doering-LaFlamme allene synthesis. The rearrangement of the cyclopropylidene carbenoid to the allene is a concerted process. rsc.org Consequently, the stereochemistry of the starting chiral cyclopropane is transferred to the resulting chiral allene with high fidelity. An enantiomerically pure (R)- or (S)-1,1-dibromo-2-pentylcyclopropane will yield the corresponding enantiomerically enriched chiral allene. This stereospecificity provides a reliable method for synthesizing optically active allenes, which are challenging to prepare by other means.

Table 2: Stereochemical Outcome in Coupling Processes
ProcessKey StepStereochemical OutcomeSignificance
Doering-LaFlamme / Skattebøl RearrangementLithium-Halogen ExchangeRetention of configuration at the cyclopropane ringAllows for the synthesis of chiral allenes from chiral cyclopropanes.
Electrocyclic Ring OpeningConcerted and enantiospecificPreserves the stereochemical information from the intermediate carbenoid.

Ring Expansion Reactions to Construct Larger Cyclic Systems

The inherent ring strain of the cyclopropane ring in this compound provides a thermodynamic driving force for ring expansion reactions. These transformations allow for the conversion of the three-membered ring into larger, more complex cyclic structures. The Skattebøl rearrangement intermediate, the cyclopropylidene carbene, is not only a precursor to allenes but can also undergo insertion into adjacent C-H or C-C bonds, leading to ring-expanded products.

A particularly powerful variant is the vinylcyclopropane rearrangement. If a vinyl group is attached to the cyclopropane ring, the intermediate carbene can trigger a rearrangement to form a five-membered ring, such as a cyclopentadiene. wikipedia.org This strategy allows for the construction of larger carbocyclic frameworks from simple acyclic precursors via a cyclopropanation/ring expansion sequence.

Synthesis of Medium-Sized and Macrocyclic Architectures

While direct cyclization to form medium-sized (8-11 membered) and macrocyclic (12+ membered) rings is often challenging, ring expansion strategies provide a powerful alternative. The transformation of 1,1-dibromocyclopropanes can be adapted to generate these larger ring systems. For example, the thermal or transition-metal-catalyzed ring opening of cyclopropane derivatives can lead to the formation of larger rings.

A common strategy involves the synthesis of a bicyclic system containing the 1,1-dibromocyclopropane (B14071962), which is then subjected to ring expansion conditions. For instance, treatment of 9,9-dibromobicyclo[6.1.0]nonane (formed from cyclooctene (B146475) and dibromocarbene) with methyllithium (B1224462) results in a ring expansion to yield cyclonona-1,2-diene. nih.gov This demonstrates how a six-membered ring can be expanded to a nine-membered ring system, showcasing a viable pathway to medium-sized rings. Similar strategies can be envisioned starting from larger cycloalkenes to access macrocyclic architectures.

Formation of Heterocyclic Ring Systems

The versatility of 1,1-dibromocyclopropane intermediates extends to the synthesis of heterocyclic systems. Ring expansion reactions can incorporate heteroatoms, providing access to valuable nitrogen- or oxygen-containing rings. One of the most classic examples in alkaloid synthesis is the construction of the tropane (B1204802) skeleton, the core of molecules like cocaine and atropine. nih.gov While Robinson's classic synthesis of tropinone (B130398) does not directly use a dibromocyclopropane, modern variations can employ cyclopropanation-ring expansion logic. nih.gov For example, a pyrrolidine (B122466) derivative can be cyclopropanated and then induced to undergo ring expansion, incorporating the nitrogen atom into the newly formed bicyclic system. The reaction of an N-substituted pyrrole (B145914) with a dibromocarbene source, followed by a silver-ion-assisted rearrangement, can lead to the formation of aza-bicyclic systems, demonstrating a pathway to heterocyclic frameworks.

Table 3: Ring Expansion Reactions
Reaction TypeKey Intermediate/PrecursorProduct Ring SystemConceptual Example
Vinylcyclopropane RearrangementVinyl-substituted cyclopropylidene carbeneCyclopentadieneFormation of a substituted cyclopentadiene
Skattebøl Rearrangement of Bicyclic SystemsDibromobicyclo[n.1.0]alkaneMedium-sized cyclic alleneCyclonona-1,2-diene from 9,9-dibromobicyclo[6.1.0]nonane
Heterocyclic Ring ExpansionN/O-containing bicyclic dibromocyclopropaneBicyclic heterocycleFormation of a tropinone-like azabicyclo[3.2.1]octane core

Applications in the Synthesis of Complex Organic Molecules and Natural Product Frameworks

The transformations described above are not merely academic curiosities; they are enabling tools for the total synthesis of complex molecules and natural products. The ability to build molecular complexity rapidly and with stereochemical control makes 1,1-dibromo-2-alkylcyclopropanes valuable intermediates.

A notable example is the synthesis of dictyopterenes, which are C11-hydrocarbons isolated from marine algae. The synthesis of dictyopterene C' was achieved using a 1,1-dichloro-2-ethyl-3-hexylcyclopropane, an analogue of the title compound. rsc.org Treatment of this dichloro-analogue with a strong base induced an elimination and rearrangement cascade, ultimately yielding the target divinylcyclopropane framework after thermal rearrangement. rsc.org

Another relevant target is sirenin (B1235053), a fungal sexual pheromone containing a cyclopropane ring. nih.gov While various syntheses exist, strategies involving the modification of a pre-formed cyclopropane ring are common. The chemistry of this compound is directly applicable to the construction of the substituted cyclopropane core of sirenin and related natural products. These examples highlight how the fundamental reactivity of gem-dihaloalkylcyclopropanes can be harnessed to achieve the synthesis of intricate natural product structures.

Emerging Research and Future Directions for 1,1 Dibromo 2 Pentylcyclopropane Chemistry

Development of Novel Stereoselective Methodologies for Functionalization

The stereocontrolled functionalization of the cyclopropane (B1198618) ring is a paramount objective in harnessing the synthetic potential of 1,1-dibromo-2-pentylcyclopropane. The inherent chirality of many target molecules necessitates reactions that can precisely control the three-dimensional arrangement of atoms.

Recent research has demonstrated that the ring-opening of gem-dibromocyclopropanes can proceed with a high degree of stereoselectivity. For instance, the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes has been shown to yield 2-deoxy-2-(E-bromomethylene)glycosides with exclusive E-selectivity for the resulting bromoalkene. uq.edu.aufigshare.com This stereochemical outcome is attributed to the reaction mechanism, which is believed to involve the formation of a bromocyclopropene intermediate followed by a ring opening to a zwitterionic species. uq.edu.au This inherent selectivity provides a powerful tool for the synthesis of complex, stereochemically defined products.

Furthermore, palladium-catalyzed cross-coupling reactions of gem-difluorocyclopropanes with gem-diborylmethane have been developed to produce 2-fluoroalkenyl monoboronate scaffolds with high Z-selectivity. nih.gov While this example involves fluorine instead of bromine, the underlying principles of stereoselective C-C bond formation following cyclopropane ring-opening are highly relevant to the future development of methodologies for this compound. The ability to control the geometry of the resulting alkene is crucial for subsequent synthetic transformations.

Future efforts in this area will likely focus on the development of new chiral catalysts and reagents that can induce enantioselectivity in the reactions of this compound. This would enable the asymmetric synthesis of valuable chiral building blocks from this readily accessible starting material. The exploration of substrate-controlled diastereoselective reactions, where the existing stereochemistry of a more complex substrate containing the this compound moiety directs the outcome of subsequent transformations, also holds significant promise.

Integration of Green Chemistry Principles in Synthesis and Transformations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of synthetic chemistry. The application of these principles to the synthesis and reactions of this compound is an area of active research.

One key aspect of green chemistry is the use of environmentally benign solvents. Research has shown that cyclopropanation reactions can be carried out under greener conditions. For example, the use of ultrasound irradiation in the presence of a phase-transfer catalyst has been employed for the dibromocyclopropanation of cyclopentenol, a green synthetic tool that can be applied to the synthesis of related structures. researchgate.net

Another important green chemistry principle is the development of catalytic reactions that minimize waste. The use of micellar catalysis, where reactions are performed in water using surfactants, is a promising approach. researchgate.net This technique can obviate the need for volatile and often toxic organic solvents. While not yet specifically reported for this compound, the successful application of micellar catalysis to a range of organic transformations suggests its potential for the future development of greener synthetic routes involving this compound.

Future research will likely focus on expanding the repertoire of green synthetic methods for both the preparation and subsequent transformations of this compound. This will include the development of solvent-free reaction conditions, the use of recyclable catalysts, and the design of processes with higher atom economy. The integration of flow chemistry, which can offer improved safety, efficiency, and scalability, is another promising avenue for the greener production and utilization of this versatile building block.

Mechanochemical Investigations and Potential Applications

Mechanochemistry, the study of chemical reactions induced by mechanical force, offers a unique and often solvent-free approach to synthesis. The application of mechanochemistry to the chemistry of gem-dihalocyclopropanes is an emerging area with significant potential.

Research has shown that the gem-dihalocyclopropane moiety can act as a mechanophore, a functional group that responds to mechanical stress. duke.edu In one study, polybutadiene (B167195) was functionalized with gem-dihalocyclopropanes. duke.edu Upon extrusion, the mechanical shear stress induced the ring-opening of the cyclopropane rings to form 2,3-dihaloalkenes. duke.edu The extent of this mechanochemical transformation was found to depend on both the polymer composition and the applied stress. duke.edu

This finding has important implications for the development of self-strengthening or self-healing materials. Imagine a polymer containing this compound units. If a crack were to form in this material, the localized stress at the crack tip could trigger the ring-opening of the cyclopropane, leading to the formation of new chemical bonds that could repair the damage.

Future research in this area will likely focus on a deeper understanding of the mechanochemical reactivity of this compound and related structures. This will involve detailed studies of the relationship between mechanical force, reaction kinetics, and product distribution. The design and synthesis of new polymers and materials incorporating this mechanophore for specific applications in areas such as stress sensing, damage detection, and autonomous repair will be a key objective.

Exploration of Advanced Catalytic Systems, Including Biocatalysis and Photoredox Catalysis

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. Biocatalysis and photoredox catalysis are two particularly promising areas that offer mild and selective reaction conditions.

While specific examples involving this compound are still emerging, the broader field of gem-dihalocyclopropane chemistry provides a strong foundation for future research. For instance, photoredox catalysis has been successfully employed for the radical cyclization of acrylanilides initiated by gem-bromonitrocyclobutanes. rsc.org This demonstrates the feasibility of using visible light to generate reactive radical intermediates from cyclopropane derivatives, a strategy that could be adapted for the functionalization of this compound.

Furthermore, manganese-catalyzed photoinduced atom transfer radical addition has been used for the synthesis of gem-di(boryl)cyclopropanes from non-activated alkenes. rsc.org This highlights the potential of combining photochemistry with transition metal catalysis to achieve novel transformations. Organocatalyzed visible-light mediated synthesis of gem-borosilylcyclopropanes has also been reported, offering a metal-free approach to these valuable building blocks. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for unparalleled selectivity under mild, aqueous conditions. While direct biocatalytic transformations of this compound have not yet been extensively studied, the development of chemoenzymatic sequences, where a chemical step is combined with a biocatalytic one, is a promising strategy. researchgate.net

Future research in this area will focus on the design and application of novel photocatalysts and biocatalysts for the selective transformation of this compound. This will include the development of enantioselective photoredox-catalyzed reactions and the discovery of enzymes capable of recognizing and transforming this substrate. The integration of these advanced catalytic methods into multistep syntheses will enable the efficient construction of complex molecules.

Catalytic SystemTransformationPotential Application for this compound
Photoredox Catalysis Radical cyclization of acrylanilides with gem-bromonitrocyclobutanes. rsc.orgGeneration of radical intermediates for C-C and C-heteroatom bond formation.
Manganese-catalyzed Photoinduced ATRA Synthesis of gem-di(boryl)cyclopropanes. rsc.orgIntroduction of boryl groups for further functionalization via cross-coupling reactions.
Organocatalyzed Photocyclopropanation Synthesis of gem-borosilylcyclopropanes. nih.govMetal-free synthesis of functionalized cyclopropanes.
Biocatalysis Chemoenzymatic sequences. researchgate.netHighly selective and environmentally friendly transformations.

Discovery of New Reactivity Modes and Unprecedented Synthetic Pathways

The exploration of new reactivity modes is a fundamental driver of innovation in organic synthesis. The unique structural and electronic properties of this compound make it a promising substrate for the discovery of unprecedented synthetic pathways.

The electrocyclic ring-opening of gem-dibromocyclopropanes is a well-established reaction that provides access to a variety of products. researchgate.netresearchgate.net However, the outcome of this reaction can be highly dependent on the reaction conditions and the substrate structure, leading to the discovery of new transformations. For example, mechanistic studies have revealed that the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes proceeds through a bromocyclopropene intermediate, a pathway that contrasts with the more common silver-promoted ring-expansion reactions. uq.edu.aufigshare.com This deeper mechanistic understanding can guide the design of new reactions that exploit these alternative pathways.

The development of new catalytic systems can also lead to the discovery of novel reactivity. For example, the use of different metal catalysts can lead to different reaction outcomes. While some metal complexes can remove a single bromine atom from a gem-dibromocyclopropane to yield the corresponding monobromocyclopropane, others can promote the formation of allenes. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 1,1-dibromo-2-pentylcyclopropane, and how do reaction conditions influence yield?

Answer:

  • Core methods : Cyclopropanation via dibromocarbene addition to 1-pentene derivatives, using bromoform (CHBr₃) and a strong base (e.g., NaOH) under phase-transfer conditions (e.g., CH₂Cl₂/H₂O) .
  • Optimization : Yield depends on temperature control (40–60°C) and stoichiometric excess of bromoform (1.5–2.0 equivalents) to minimize side reactions (e.g., alkene polymerization). Microwave-assisted synthesis (130°C, 30 min) may enhance reaction efficiency, as seen in analogous dibromoalkane syntheses .
  • Validation : Monitor reaction progress via GC-MS or ¹H NMR for cyclopropane ring formation (characteristic upfield shifts at δ 0.8–1.5 ppm) .

Basic: How should researchers handle this compound to ensure laboratory safety?

Answer:

  • Protective measures : Use nitrile gloves (EN 374-compliant) and flame-retardant lab coats to prevent dermal exposure. Inspect gloves for defects before use and discard contaminated gloves immediately .
  • Emergency protocols : In case of skin contact, wash with copious water (>15 min) and seek medical evaluation for potential bromine toxicity. Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks .

Advanced: What spectroscopic and computational methods resolve structural ambiguities in substituted dibromocyclopropanes?

Answer:

  • X-ray crystallography : Single-crystal analysis (e.g., Mo Kα radiation, 113 K) confirms bond angles and diastereomeric purity. For example, 1-(5-bromo-2-chlorophenyl)-cyclopropane derivatives show C-Br bond lengths of 1.89–1.92 Å .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts (δ) and compare with experimental data. Discrepancies >0.1 ppm indicate potential conformational flexibility .

Advanced: How can researchers address contradictions in environmental persistence data for brominated cyclopropanes?

Answer:

  • Analytical workflows : Use HPLC-UV (C18 column, acetonitrile/water gradient) to quantify degradation products. For example, hydrolyzed dibromocyclopropanes may form pentanoic acid derivatives, detectable at λ = 210 nm .
  • Ecotoxicity assays : Employ Daphnia magna acute toxicity tests (OECD 202) to assess bioaccumulation potential when empirical data are lacking .

Basic: What are the key challenges in characterizing the reactivity of this compound?

Answer:

  • Reactivity pitfalls : The cyclopropane ring’s strain (≈27 kcal/mol) promotes ring-opening under nucleophilic attack (e.g., SN2 with NaOMe/MeOH). Control reaction pH (<9) to avoid unintended debromination .
  • Stability tests : Store samples at –20°C under argon; monitor decomposition via TLC (hexane/EtOAc 4:1) to detect bromine loss (Rf shift from 0.7 to 0.3) .

Advanced: How can enantioselective synthesis of chiral dibromocyclopropanes be achieved?

Answer:

  • Catalytic asymmetric cyclopropanation : Use Ru(II) complexes with chiral phosphine ligands (e.g., DIPSKEWPHOS), achieving enantiomeric excess (ee) >85% via π-allyl intermediates .
  • Chiral HPLC : Validate ee using Chiralpak IA-3 columns (hexane/isopropanol 95:5, 1 mL/min), comparing retention times with racemic standards .

Advanced: What methodologies reconcile conflicting data on dibromocyclopropane bioactivity in drug discovery?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Br with Cl or methyl groups) and test against target enzymes (e.g., cytochrome P450) via fluorescence-based assays .
  • Molecular docking : Use AutoDock Vina to predict binding affinities; correlate with IC₅₀ values from enzyme inhibition assays to identify pharmacophore motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.